molecular formula C15H9F4N3O B11493165 N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide

Cat. No.: B11493165
M. Wt: 323.24 g/mol
InChI Key: YIGWNRYWSWYORH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide typically involves the condensation of 2,3,4,5-tetrafluorobenzoic acid with 1H-benzimidazol-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of four fluorine atoms on the benzene ring. This fluorination can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to molecular targets. These unique properties make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H9F4N3O

Molecular Weight

323.24 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2,3,4,5-tetrafluorobenzamide

InChI

InChI=1S/C15H9F4N3O/c16-8-5-7(12(17)14(19)13(8)18)15(23)20-6-11-21-9-3-1-2-4-10(9)22-11/h1-5H,6H2,(H,20,23)(H,21,22)

InChI Key

YIGWNRYWSWYORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C(=C3F)F)F)F

Origin of Product

United States

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